N-Boc-2-fluorocyclohexylamine
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Overview
Description
N-Boc-2-fluorocyclohexylamine is a fluorinated building block used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 2-fluorocyclohexylamine. The incorporation of fluorine into organic molecules is of significant interest due to its ability to modify the polarity, pKa value, conformation, and metabolic stability of the compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-fluorocyclohexylamine can be synthesized through a cis-selective hydrogenation process developed by Glorius and coworkers . The process involves the hydrogenation of fluorinated precursors under specific conditions to achieve the desired cis configuration. The Boc protection of amines can be achieved using di-tert-butyl dicarbonate ((Boc)2O) under various conditions, including base-catalyzed reactions with reagents such as DMAP, aqueous NaOH, or NaHMDS .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes and Boc protection reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for use in various applications.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-fluorocyclohexylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding 2-fluorocyclohexylamine.
Substitution: The fluorine atom in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed
The major products formed from the reactions of this compound include deprotected amines, oxidized derivatives, and substituted fluorocyclohexylamines. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-Boc-2-fluorocyclohexylamine has a wide range of scientific research applications, including:
Biology: It is employed in the development of fluorinated biomolecules for studying biological processes and interactions.
Medicine: The compound is used in the synthesis of potential drug candidates, particularly those requiring fluorine incorporation for improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-Boc-2-fluorocyclohexylamine involves its role as a precursor in chemical synthesis. The Boc protecting group provides stability during reactions, allowing for selective transformations. Upon deprotection, the resulting 2-fluorocyclohexylamine can interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Boc-2-fluorocyclohexylamine include:
- N-Boc-5-methoxy-2-indolylboronic acid
- 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
- 3-(N-Boc-amino)phenylboronic acid
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorinated compound offers advantages in terms of metabolic stability and conformation, making it a valuable building block in the synthesis of complex molecules .
Properties
Molecular Formula |
C11H20FNO2 |
---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
tert-butyl N-(2-fluorocyclohexyl)carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
JMBBUHQGZLAHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origin of Product |
United States |
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